Constitutional Isomer Differentiation: N‑Methoxybutylamine vs. C‑Methoxybutylamine by XLogP
Butyl(methoxy)amine (N‑methoxybutan-1‑amine) exhibits a computed XLogP3‑AA of 1.1, whereas its constitutional isomer 1‑methoxybutan-2‑amine (CAS 63448‑63‑5), in which the methoxy group is attached to the carbon backbone rather than the nitrogen, has an XLogP3‑AA of 0.1 [1][2]. This 1.0 log‑unit difference translates to an approximately 10‑fold higher predicted octanol/water partition coefficient, indicating significantly greater lipophilicity for the N‑methoxy isomer [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 1‑Methoxybutan-2‑amine (CAS 63448‑63‑5): XLogP3‑AA = 0.1 |
| Quantified Difference | ΔXLogP = +1.0 (≈10‑fold higher predicted log P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). No experimental log P data identified for the target compound. |
Why This Matters
Higher lipophilicity favors partitioning into organic phases and biological membranes, making the N‑methoxy isomer preferable for applications requiring improved membrane permeability or enhanced retention in reversed‑phase chromatographic purifications [1].
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12651819: Butyl(methoxy)amine. https://pubchem.ncbi.nlm.nih.gov/compound/12651819 (accessed 2026-05-07). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 93837: 2-Butanamine, 1-methoxy-. https://pubchem.ncbi.nlm.nih.gov/compound/93837 (accessed 2026-05-07). View Source
